An In-depth Technical Guide to Boc-Val-Dil-Dap-Phe-OMe: A Key Intermediate in Antibody-Drug Conjugate Development
An In-depth Technical Guide to Boc-Val-Dil-Dap-Phe-OMe: A Key Intermediate in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Dil-Dap-Phe-OMe is a chemically protected tetrapeptide that serves as a crucial building block in the synthesis of potent anti-cancer agents, particularly as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs). This synthetic peptide is a fragment of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, which is known for its potent antimitotic activity.[1] In the context of ADCs, this peptide sequence is engineered into a linker that connects a monoclonal antibody to a highly cytotoxic payload. The linker is designed to be stable in systemic circulation but is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload is preferentially activated within cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[2]
This technical guide provides a comprehensive overview of Boc-Val-Dil-Dap-Phe-OMe, including its chemical properties, detailed synthesis protocols, its role in ADC construction, and the mechanism of action of the associated cytotoxic payloads.
Chemical Properties and Structure
Boc-Val-Dil-Dap-Phe-OMe is a tetrapeptide composed of four amino acid residues: Valine (Val), Dolaisoleucine (Dil), Dolaproine (Dap), and Phenylalanine methyl ester (Phe-OMe). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis.
Table 1: Chemical Properties of Boc-Val-Dil-Dap-Phe-OMe
| Property | Value |
| Full Name | N-(tert-butoxycarbonyl)-L-valyl-(3R,4S,5S)-3-methoxy-4-(methylamino)-5-methylheptanoyl-(S)-N,2-dimethyl-3-(S)-pyrrolidinecarboxyl-L-phenylalanine methyl ester |
| Molecular Formula | C39H64N4O8 |
| Molecular Weight | 716.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Key Structural Features | Boc-protected N-terminus, unique amino acids (Dil and Dap), C-terminal methyl ester |
Synthesis of Boc-Val-Dil-Dap-Phe-OMe
The synthesis of this tetrapeptide fragment is a key step in the total synthesis of Dolastatin 10 and its analogues. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies can be employed. Below are representative protocols for each approach.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the synthesis on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with the C-terminal carboxylic acid intact, which can then be esterified to yield the methyl ester.
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Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
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Loading of the First Amino Acid (Fmoc-Phe-OH):
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Dissolve Fmoc-L-Phenylalanine (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
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Add the solution to the swollen resin and shake for 2 hours at room temperature.
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Cap any unreacted sites by adding a solution of DCM/methanol (B129727)/DIEA (17:2:1) and shaking for 30 minutes.
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Wash the resin with DCM and N,N-dimethylformamide (DMF).
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Peptide Chain Elongation (Iterative Cycles for Dap, Dil, and Val):
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Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Pre-activate the next Fmoc-protected amino acid (Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, or Fmoc-Val-OH) (3 equivalents) with a coupling agent such as HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
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Add the activated amino acid solution to the resin and shake for 2 hours.
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Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.
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Wash the resin with DMF and DCM.
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N-terminal Boc Protection: After the final Fmoc deprotection, couple Boc-Val-OH using the same coupling procedure.
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Cleavage from Resin:
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Wash the resin with DCM and dry under vacuum.
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Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:99) for 1 hour.
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Filter the resin and collect the filtrate. Neutralize the filtrate with a mild base (e.g., pyridine).
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Evaporate the solvent to obtain the crude protected peptide.
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C-terminal Methyl Esterification:
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Dissolve the crude peptide in a mixture of methanol and DCM.
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Add (trimethylsilyl)diazomethane dropwise until a yellow color persists.
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Quench the reaction with acetic acid.
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Evaporate the solvents and purify the product by flash column chromatography.
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Experimental Protocol 2: Solution-Phase Fragment Condensation
This approach involves the synthesis of smaller peptide fragments which are then coupled together in solution. A common strategy is the coupling of a dipeptide fragment like Boc-Val-Dil-OH with another dipeptide fragment like H-Dap-Phe-OMe.
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Synthesis of Dipeptide Fragments: Synthesize Boc-Val-Dil-OH and H-Dap-Phe-OMe separately using standard solution-phase peptide coupling methods (e.g., using EDC/HOBt or HATU as coupling agents) and appropriate protecting group strategies.
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Fragment Coupling:
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Dissolve Boc-Val-Dil-OH (1 equivalent) and H-Dap-Phe-OMe (1 equivalent) in an anhydrous solvent like DMF.
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Add a coupling agent such as HATU (1.1 equivalents) and a base like DIEA (2 equivalents) at 0°C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification:
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Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-Val-Dil-Dap-Phe-OMe.
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Caption: Convergent solution-phase synthesis workflow for Boc-Val-Dil-Dap-Phe-OMe.
Application in Antibody-Drug Conjugates
Boc-Val-Dil-Dap-Phe-OMe is a precursor to a protease-cleavable linker used in ADCs. The peptide sequence Val-Dil-Dap is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
ADC Construction Workflow
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Linker-Payload Synthesis: The Boc protecting group of Boc-Val-Dil-Dap-Phe-OMe is removed, and the resulting free amine is coupled to a self-immolative spacer (like PABC - p-aminobenzyloxycarbonyl) which is in turn attached to a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE). The other end of the linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
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Antibody Modification: The monoclonal antibody is typically treated with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds, exposing free thiol groups.
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Conjugation: The maleimide-functionalized linker-payload is then reacted with the reduced antibody. The maleimide (B117702) group forms a stable thioether bond with the cysteine thiols of the antibody.
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Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and other reagents. The Drug-to-Antibody Ratio (DAR) is then determined.
